3-Amino-7-chlorochroman-4-one hydrochloride

Catalog No.
S12324903
CAS No.
54444-45-0
M.F
C9H9Cl2NO2
M. Wt
234.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-chlorochroman-4-one hydrochloride

CAS Number

54444-45-0

Product Name

3-Amino-7-chlorochroman-4-one hydrochloride

IUPAC Name

3-amino-7-chloro-2,3-dihydrochromen-4-one;hydrochloride

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

InChI

InChI=1S/C9H8ClNO2.ClH/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12;/h1-3,7H,4,11H2;1H

InChI Key

AHAMLDZEOJGCNR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)N.Cl

3-Amino-7-chlorochroman-4-one hydrochloride is a synthetic compound derived from the chromanone family, characterized by a chlorinated chroman structure with an amino group at the 3-position. Its molecular formula is C9H8ClN O·HCl, and it has a molecular weight of approximately 205.63 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of chromanones, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements to form different derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-amino-7-chlorochroman-4-one hydrochloride exhibits significant biological activity. It has been studied for its potential anticancer properties, showing efficacy against various human tumor cell lines. The compound's structure allows it to interact with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. Additionally, derivatives of chromanone compounds have been linked to anti-inflammatory and antioxidant activities, indicating a broader pharmacological profile.

The synthesis of 3-amino-7-chlorochroman-4-one hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis may begin with commercially available 7-chlorochroman-4-one.
  • Amination Reaction: The introduction of the amino group can be achieved through nucleophilic substitution or reductive amination methods.
  • Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

This method allows for the efficient production of the desired compound while maintaining high purity levels.

3-Amino-7-chlorochroman-4-one hydrochloride has several applications in medicinal chemistry and pharmaceutical research:

  • Anticancer Research: Its potential as an anticancer agent makes it a candidate for further development in oncology.
  • Drug Development: The compound serves as a scaffold for designing new drugs targeting various diseases due to its unique structural features.
  • Biological Studies: It is used in studies exploring mechanisms of action related to chromanone derivatives.

Studies on 3-amino-7-chlorochroman-4-one hydrochloride have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding: Investigations into its binding affinity to certain receptors have shown promising results, suggesting potential therapeutic uses.

These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 3-amino-7-chlorochroman-4-one hydrochloride. Key examples include:

Compound NameStructure TypeBiological Activity
7-Chlorochroman-4-oneChromanoneAnticancer activity
3-Amino-4-hydroxycoumarinCoumarinAntioxidant and anti-inflammatory properties
2-Amino-3-methylchromoneChromoneAntimicrobial activity
6-Chloro-3-(4-hydroxyarylidene)chroman-4-oneChromanoneAnticancer activity

Uniqueness

What sets 3-amino-7-chlorochroman-4-one hydrochloride apart from these similar compounds is its specific combination of an amino group and a chlorine atom at defined positions on the chroman structure, which influences both its reactivity and biological activity. This unique configuration allows for targeted interactions with biological systems, making it a valuable candidate for further drug development and therapeutic exploration.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

233.0010339 g/mol

Monoisotopic Mass

233.0010339 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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